Heptane-2,3-diol
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Overview
Description
Heptane-2,3-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of heptane-2,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of heptane-2,3-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: this compound can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), inert solvents like THF.
Substitution: Acyl chlorides, base catalysts.
Major Products Formed:
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Esters and other substituted derivatives.
Scientific Research Applications
Heptane-2,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which heptane-2,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. For example, it can act as a substrate for certain oxidoreductases, leading to the formation of heptane-2,3-dione . The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Heptane-2,3-diol can be compared with other similar diols and related compounds:
Heptane-1,2-diol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, leading to different chemical properties and reactivity.
Heptane-1,3-diol: Another isomer with hydroxyl groups separated by one carbon atom, affecting its physical and chemical behavior.
Cyclohexane-1,2-diol: A cyclic diol with different steric and electronic properties compared to linear this compound.
Uniqueness: this compound’s unique positioning of hydroxyl groups allows for specific interactions and reactivity patterns not observed in its isomers or cyclic counterparts. This makes it valuable in targeted synthetic applications and specialized industrial processes .
Properties
CAS No. |
21508-07-6 |
---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
VUVZASHBYYMLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)O)O |
Origin of Product |
United States |
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